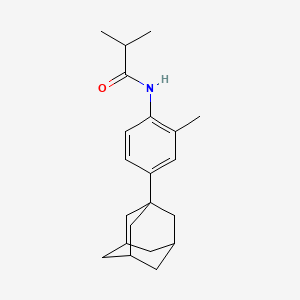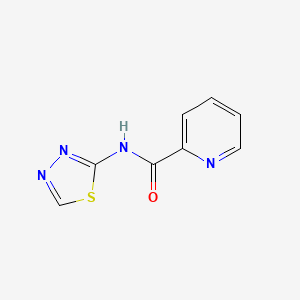
N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide: is a synthetic organic compound characterized by the presence of an adamantane moiety, a phenyl ring, and a propanamide group. The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a substituent at the 4-position. This can be achieved through halogenation followed by substitution reactions.
Coupling with the Phenyl Ring: The functionalized adamantane derivative is then coupled with a phenyl ring bearing a methyl group at the 2-position. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the introduction of the propanamide group. This can be achieved through an amidation reaction using an appropriate amine and acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent conditions to ensure high yield and purity.
Catalyst Selection: Using efficient and cost-effective catalysts to facilitate the coupling and amidation reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The adamantane and phenyl rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents, nucleophiles, and catalysts like palladium or copper are commonly employed.
Major Products
Oxidation: Products may include hydroxylated or ketone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New derivatives with different substituents on the adamantane or phenyl rings.
Scientific Research Applications
N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Used in the development of advanced materials with specific properties, such as stability and rigidity.
Biological Studies: Studied for its interactions with biological targets and potential as a tool in biochemical research.
Industrial Applications: Explored for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites with high affinity. The phenyl and propanamide groups contribute to the compound’s overall activity by interacting with different regions of the target molecules. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-methylpropanamide: Similar structure but lacks the phenyl ring, resulting in different properties and activities.
N-(4-adamantanylphenyl)-2-methylpropanamide: Similar but without the methyl group on the phenyl ring, affecting its steric and electronic properties.
N-(4-adamantanyl-2-methylphenyl)acetamide: Similar but with an acetamide group instead of a propanamide group, leading to different reactivity and applications.
Uniqueness
N-(4-adamantanyl-2-methylphenyl)-2-methylpropanamide is unique due to the combination of the adamantane moiety, the methyl-substituted phenyl ring, and the propanamide group. This combination imparts specific properties, such as enhanced stability, rigidity, and potential biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H29NO/c1-13(2)20(23)22-19-5-4-18(6-14(19)3)21-10-15-7-16(11-21)9-17(8-15)12-21/h4-6,13,15-17H,7-12H2,1-3H3,(H,22,23) |
InChI Key |
RDZCPYLTIWOVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid](/img/structure/B12213688.png)
![7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213694.png)
![N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12213699.png)
![1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline](/img/structure/B12213700.png)
![(2-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12213705.png)

![4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12213714.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12213726.png)
![2-(4-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213731.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12213733.png)
![N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12213743.png)
![7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12213746.png)

